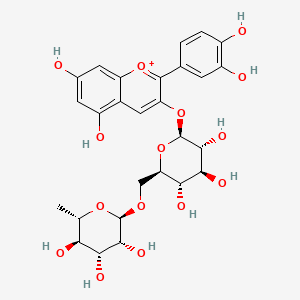

Cyanidin 3-rutinoside

Description

Properties

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31)/p+1/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNPULRDBDVJAO-FXCAAIILSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31O15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313656 | |

| Record name | Cyanidin 3-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28338-59-2 | |

| Record name | Cyanidin 3-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28338-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin 3-rutinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028338592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin 3-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KERACYANIN CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR49FC491X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyanidin 3-rutinoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Conventional Solvent Extraction

Conventional solvent extraction remains the foundational method for isolating C3R from plant matrices. Ethanol-water mixtures are widely employed due to their ability to solubilize anthocyanins while minimizing degradation. For instance, mulberry fruit extraction using 40–60% ethanol at 45–60°C for 1–2 hours yields C3R concentrations of 40–50% relative to total anthocyanins. However, prolonged exposure to heat (>60°C) accelerates hydrolysis of the rutinoside moiety, reducing C3R stability.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction enhances yield and efficiency by disrupting cell walls through cavitation. A study on Prunus spinosa fruit epicarp demonstrated that UAE at 400 W for 5 minutes with 48% ethanol achieved a 68.6% extraction yield, producing 18.17 mg/g of C3R (extract basis). Compared to conventional heat extraction, UAE reduced processing time by 90% while increasing C3R recovery by 22%.

Table 1: Optimal UAE Parameters for C3R Extraction

| Parameter | Value | Source Material | C3R Yield (mg/g) |

|---|---|---|---|

| Ultrasonic Power | 400 W | Prunus spinosa | 18.17 |

| Ethanol Concentration | 48% | Prunus spinosa | 11.76 (epicarp) |

| Time | 5 minutes | Prunus spinosa | 68.6% residue |

| Temperature | 25°C (ambient) | Prunus spinosa | N/A |

Advanced Extraction and Biotransformation Systems

Liquid-Liquid-Solid Three-Phase Systems

A novel three-phase system combining ethanol, ammonium sulfate, and immobilized α-L-rhamnosidase was developed to enrich cyanidin-3-glucoside (C3G) from C3R-rich mulberry extracts. Under optimized conditions (27.12% ethanol, 18.10% ammonium sulfate, 4.24% enzyme load), the system converted 60.68% of C3R to C3G within 1 hour at 45°C, achieving 82.42% C3G purity. While primarily targeting C3G, this method highlights the enzymatic flexibility for modifying C3R derivatives.

Enzyme-Assisted Extraction

Immobilized enzymes such as α-L-rhamnosidase enable selective hydrolysis of C3R’s rutinoside group. In mulberry processing, enzyme-assisted extraction increased C3G purity from 40% to 82.42% while retaining 50% enzymatic activity after seven reuse cycles. This approach reduces solvent consumption by 35% compared to traditional methods.

Purification and Quantification Techniques

High-Performance Countercurrent Chromatography (HPCCC)

HPCCC using a tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid solvent system (1:3:1:5:0.01 v/v) isolated 14.3 mg of C3R from 1.5 g of crude mulberry extract. The method achieved >95% purity, as validated by HPLC-PDA analysis.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method employing an Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm) with 0.5% formic acid in acetonitrile/water gradients quantified C3R at 520 nm. The linearity range (0.1–100 µg/mL) and recovery rate (98.2–101.5%) make this protocol suitable for industrial quality control.

Industrial-Scale Production Strategies

Large-Scale Ethanol Extraction

Industrial facilities utilize multi-stage maceration tanks with 50–70% ethanol at 50°C for 4–6 hours, achieving batch yields of 8–12 kg C3R per ton of mulberry fruit. Filtration through ceramic membranes (0.2 µm pore size) removes 99% of polysaccharide impurities prior to lyophilization.

Comparative Analysis of Extraction Methods

Table 2: Efficiency Metrics Across Preparation Methods

| Method | Yield (%) | Purity (%) | Time Required | Scalability |

|---|---|---|---|---|

| Conventional Solvent | 45–50 | 70–80 | 2–4 hours | High |

| Ultrasound-Assisted | 68–72 | 85–90 | 5–10 minutes | Moderate |

| HPCCC Purification | 90–95 | >95 | 3–5 hours | Low |

| Industrial Ethanol | 8–12 kg/t | 80–85 | 6–8 hours | High |

Chemical Reactions Analysis

Antioxidant Reactions and Free Radical Scavenging

C3R exhibits potent antioxidant activity through direct free radical neutralization. In vitro studies demonstrate:

-

ROS Scavenging : At 0.25–1 mM, C3R reduces hydroxyl radicals (p < 0.05) and superoxide anions generated during glycation reactions .

-

Oxidative DNA Protection : C3R (0.5–1 mM) prevents Cu²⁺-induced DNA strand breaks by 20–30% in lysine-MG systems .

Mechanism : The polyphenolic structure donates hydrogen atoms or electrons to stabilize reactive oxygen species (ROS) .

Glycation Inhibition and Carbonyl Trapping

C3R inhibits advanced glycation end-product (AGE) formation by trapping reactive carbonyl species like methylglyoxal (MG):

-

MG Trapping : C3R binds MG in a time- and concentration-dependent manner (p < 0.001), reducing fluorescent AGEs by 40–60% at 1 mM .

-

Thiol Group Preservation : Prevents depletion of protein thiol groups in bovine serum albumin during glycation .

Pancreatic Lipase Inhibition

C3R acts as a mixed-type competitive inhibitor of pancreatic lipase:

| Parameter | Value |

|---|---|

| IC₅₀ | 59.4 ± 1.41 μM |

| Inhibition Type | Mixed competitive |

| Substrate Affinity | Reduced by 18% at 1 mM |

Cholesterol Esterase Inhibition

Degradation Pathways

C3R degradation occurs via competition with quinones:

-

Enzymatic Oxidation : Litchi pericarp polyphenol oxidase (PPO) converts (–)-epicatechin to o-quinone .

-

Competitive Degradation : C3R and (–)-epicatechin compete for o-quinone, leading to C3R degradation and epicatechin regeneration .

-

Kinetic Influence : Degradation rates depend on concentrations of both C3R and epicatechin .

Apoptosis Induction via ROS Signaling

In leukemia cells (HL-60), C3R induces apoptosis through ROS-mediated pathways:

-

ROS Accumulation : Increases intracellular peroxides by 2-fold at 50 μM .

-

MAPK Activation : Triggers p38 and JNK phosphorylation, activating the mitochondrial apoptosis pathway via Bim upregulation .

-

Selectivity : No cytotoxicity observed in normal peripheral blood mononuclear cells .

Protein Interactions

Scientific Research Applications

Anticancer Properties

Cyanidin 3-rutinoside has shown promising effects in cancer therapy, particularly in leukemia and lung cancer.

- Leukemia Therapy : Research indicates that this compound induces apoptosis in HL-60 leukemia cells in a dose- and time-dependent manner. This effect is mediated through reactive oxygen species (ROS) accumulation and activation of specific pathways (p38 MAPK and JNK) that lead to cell death. Notably, this compound does not exhibit cytotoxic effects on normal human peripheral blood mononuclear cells, highlighting its selective action against cancer cells .

- Lung Cancer Inhibition : In vitro studies have demonstrated that this compound inhibits the migration and invasion of human lung cancer cells by modulating the expression of matrix metalloproteinases and other related proteins involved in cancer metastasis .

Diabetes Management

This compound has been studied for its potential role in managing diabetes through its effects on insulin secretion.

- Insulin Secretion : A study revealed that this compound stimulates insulin secretion from pancreatic β-cells by enhancing intracellular calcium signaling. The compound activates voltage-dependent calcium channels and the phospholipase C-inositol trisphosphate pathway, leading to increased insulin release without affecting cell viability . This mechanism provides insights into how anthocyanins may help improve hyperglycemia in diabetic patients.

Lipid Metabolism

The compound also exhibits lipid-lowering properties, making it a candidate for managing hyperlipidemia.

- Inhibition of Lipid Digestion : this compound acts as a competitive inhibitor of pancreatic lipase, reducing lipid absorption in the intestines. Studies have shown that it significantly decreases cholesterol uptake in Caco-2 cells, which model intestinal absorption . Additionally, it suppresses the expression of Niemann-Pick C1-like 1 protein, further contributing to its lipid-lowering effects.

Bioavailability Studies

Understanding the bioavailability of this compound is crucial for its application in functional foods and nutraceuticals.

- Predictive Modeling : Recent research has developed methods using near-infrared spectroscopy combined with partial least squares regression to predict the content of this compound in plant materials. This approach enhances the efficiency of determining anthocyanin levels without extensive chemical assays .

Summary Table of Applications

Mechanism of Action

Cyanidin 3-rutinoside exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Anti-cancer Mechanism: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways like NF-κB and MAPK.

Cardiovascular Protection: Lowers lipid levels and inhibits lipid absorption by acting as a mixed-type competitive inhibitor of pancreatic lipase.

Comparison with Similar Compounds

Table 1: Relative Abundance in Select Plants

Key Notes:

- Cy3R is a major anthocyanin in sour cherry cultivars but secondary to cyanidin 3-glucosylrutinoside .

- In elderberry, Cy3R coexists with complex derivatives like cyanidin 3-O-sambubioside-5-glucoside .

Stability and Bioactivity

Table 2: Stability Under Processing Conditions

Key Notes:

- Cy3R is more resistant to thermal degradation than Cy3G due to rutinose’s stabilizing effect .

- In vitro studies show Cy3R has superior antioxidant capacity (IC₅₀: 2.1 µM) compared to Cy3G (IC₅₀: 3.8 µM) in scavenging free radicals .

Functional Differences

- Lipid Metabolism : Cy3R reduces triglycerides and cholesterol in hyperlipidemic models, comparable to quercetin but with distinct mechanisms .

- Cellular Uptake: Cy3R’s rutinose moiety slows intestinal absorption compared to Cy3G, prolonging plasma circulation .

- Antioxidant Pathways : Cy3R inhibits lipid peroxidation 1.5× more effectively than cyanidin 3-sambubioside in endothelial cells .

Biological Activity

Cyanidin 3-rutinoside (C3R) is a naturally occurring anthocyanin predominantly found in various fruits and vegetables, particularly in red and purple produce. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. This article explores the biological activity of C3R, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a glycosylated form of cyanidin, characterized by the presence of a rutinoside moiety at the 3-position. Its chemical structure is represented as follows:

This structure contributes to its solubility in water and its bioavailability in the human body.

Antioxidant Activity

C3R exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress linked to various chronic diseases. The Oxygen Radical Absorbance Capacity (ORAC) assay has been employed to evaluate the antioxidant capacity of C3R:

| Compound | ORAC Value (µmol TE/g) |

|---|---|

| This compound | 18,942 |

| Other phenolics | Varies |

Research indicates that C3R can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems .

Anti-Diabetic Effects

This compound has shown promising effects in managing diabetes through multiple mechanisms:

- Insulin Secretion : A study demonstrated that C3R stimulates insulin secretion from pancreatic β-cells by enhancing intracellular Ca²⁺ signaling. At concentrations of 60 to 300 µM, C3R increased insulin release without affecting cell viability .

- Inhibition of Carbohydrate Absorption : C3R inhibits intestinal α-glucosidase and pancreatic α-amylase, enzymes responsible for carbohydrate digestion. The IC50 values for α-glucosidase were reported as follows:

| Enzyme | IC50 (µM) |

|---|---|

| Intestinal Maltase | 2,323 ± 14.8 |

| Intestinal Sucrase | 250.2 ± 8.1 |

| Pancreatic Amylase | 24.4 ± 0.1 |

Oral administration of C3R significantly reduced postprandial plasma glucose levels in animal models .

Anti-Cancer Properties

This compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. Research has shown that C3R induces apoptosis in leukemia cells through the activation of p38 MAPK and JNK pathways without increasing reactive oxygen species (ROS) levels in healthy cells . This selectivity suggests potential therapeutic applications in cancer treatment.

Case Study: Leukemia Treatment

A study involving leukemia cell lines demonstrated that treatment with C3R led to significant cell death via mitochondrial pathways mediated by Bim protein activation. Importantly, normal peripheral blood mononuclear cells remained unaffected by C3R treatment .

Anti-Inflammatory Effects

C3R also possesses anti-inflammatory properties that may contribute to its therapeutic benefits. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .

Q & A

Q. Table 1. Optimized UAE Parameters for C3R Extraction (Litchi Pericarp)

| Variable | Optimal Value | Effect on Yield |

|---|---|---|

| Ultrasonic Power | 240 W | Quadratic (p < 0.05) |

| Time | 34.5 min | Linear (p < 0.05) |

| Ethanol | 54.1% | Interactive (p < 0.05) |

| Predicted Yield | 0.49 mg/g | Practical Yield: 0.51 ± 0.02 mg/g |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.